(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The phenylpiperazine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more scalable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of piperidine and piperazine derivatives with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing neuronal signaling pathways. This interaction can lead to various pharmacological effects, such as anxiolytic or antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
- (1-(Methylsulfonyl)piperidin-2-yl)(4-phenylpiperazin-1-yl)methanone
- (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
- (1-(Methylsulfonyl)piperidin-5-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
What sets (1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its specific substitution pattern, which can result in unique pharmacological properties. The position of the methylsulfonyl group on the piperidine ring can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-24(22,23)20-9-7-15(8-10-20)17(21)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYIVRKFFRRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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